molecular formula C9H8N2S B1662991 5-Methyl-4-phenyl-1,2,3-thiadiazole CAS No. 64273-28-5

5-Methyl-4-phenyl-1,2,3-thiadiazole

Cat. No. B1662991
CAS RN: 64273-28-5
M. Wt: 176.24 g/mol
InChI Key: JRIBFXXOLIOOTM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,2,3-thiadiazole is a compound with the CAS Number: 64273-28-5 . It has a molecular weight of 176.24 . It is a solid at ambient temperature . This compound is a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at a concentration of 100 μM . It does not inactivate CYP1A2 . 1,2,3-Thiadiazole compounds and their derivatives, including 5-Methyl-4-phenyl-1,2,3-thiadiazole, are also commonly used as herbicides, fungicides, and plant growth regulators .


Synthesis Analysis

The synthesis of 5-Methyl-4-phenyl-1,2,3-thiadiazole and its derivatives has been reported in several studies . For example, Polkam and co-workers reported the synthesis of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-phenyl-1,2,3-thiadiazole has been studied using various techniques . The InChI Code for this compound is 1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 . The compound is non-planar; the mean square plane of its phenyl cycle is located at an angle of 22.8° with respect to the planar thiadiazole fragment .


Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-4-phenyl-1,2,3-thiadiazole have been explored in several studies . For instance, the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives led to the formation of the targeted 1,3,4-thiadiazolyl derivatives .


Physical And Chemical Properties Analysis

5-Methyl-4-phenyl-1,2,3-thiadiazole is a solid at ambient temperature . It has a molecular weight of 176.24 .

Safety And Hazards

The safety information for 5-Methyl-4-phenyl-1,2,3-thiadiazole includes the following hazard statements: H315, H319, H335 . The precautionary statements include P271, P261, P280 .

Future Directions

The future directions for the study of 5-Methyl-4-phenyl-1,2,3-thiadiazole and its derivatives could involve further exploration of their potential as anticancer agents . Additionally, the development of new synthetic transformations and approaches to furnish 1,2,3-thiadiazole scaffolds could be another area of future research .

properties

IUPAC Name

5-methyl-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBFXXOLIOOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320370
Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
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URL https://comptox.epa.gov/dashboard/DTXSID40320370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenyl-1,2,3-thiadiazole

CAS RN

64273-28-5
Record name 1,2,3-Thiadiazole, 5-methyl-4-phenyl-
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Record name NSC 358739
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Record name 64273-28-5
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Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Katritzky, GN Nikonov, EL Moyano, NG Akhmedov… - Arkivoc, 2003 - arkat-usa.org
4-Dithiafulvenes, 1, 2, 3-thiadiazolylalkylketones, 5-(2-aryl-1-phenylethenyl)-1, 2, 3-thiadiazole, 1, 4-dialkyl-3, 6-bis (phenylmethylidene)-2, 5-dithiabicyclo [2.2. 1] heptane, bis-2, 4-(1, 2, …
Number of citations: 5 www.arkat-usa.org
YY Morzherin, TV Glukhareva, VA Bakulev - Chemistry of Heterocyclic …, 2003 - Springer
Published information and the results of the authors' investigations on the use of the rearrangements and transformations of 1,2,3-thiadiazole derivatives in organic synthesis is reviewed…
Number of citations: 36 link.springer.com

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